![molecular formula C12H13NO6 B2836508 Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate CAS No. 142266-35-1](/img/structure/B2836508.png)
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate, also known as MMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound-based probes have been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Mechanism of Action
The mechanism of action of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is based on its ability to undergo a photoinduced electron transfer (PET) process. This process involves the transfer of an electron from the excited state of this compound to an electron acceptor, resulting in the generation of a fluorescent signal. The PET process of this compound is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of specific biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal cytotoxicity and is therefore considered safe for use in biological systems. It has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. This compound-based probes have also been used to visualize the distribution of specific biomolecules in cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes is their high sensitivity and specificity for detecting specific biomolecules in biological systems. They are also relatively easy to synthesize and can be tailored to specific applications. However, one limitation of this compound-based probes is their limited photostability, which can affect their use in long-term imaging experiments.
Future Directions
There are several future directions for research on Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes. One area of focus is the development of more stable and photostable probes for long-term imaging experiments. Another area of research is the optimization of the PET process of this compound to improve its sensitivity and specificity for detecting specific biomolecules. Additionally, this compound-based probes could be used in vivo to study biological processes in living organisms, which would provide valuable insights into the functioning of biological systems.
Synthesis Methods
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate can be synthesized through a multi-step process, starting with the reaction of 3-nitrophenol and 2-bromo-1-(methoxymethoxy)ethene in the presence of a base. This is followed by the reaction of the resulting intermediate with methyl acrylate, which yields this compound as the final product.
properties
IUPAC Name |
methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-17-8-19-11-5-3-9(4-6-12(14)18-2)7-10(11)13(15)16/h3-7H,8H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLPUXAXKAAKS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


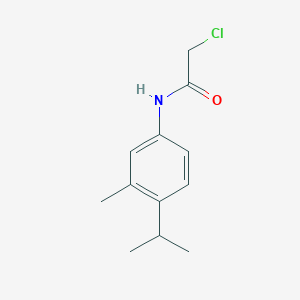
![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

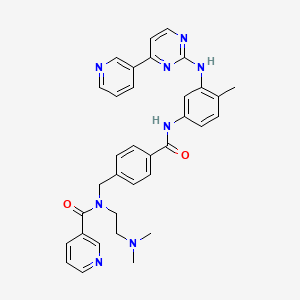
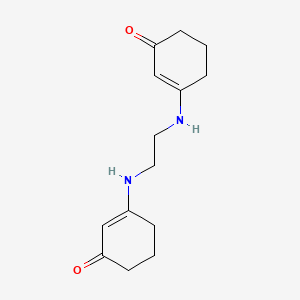
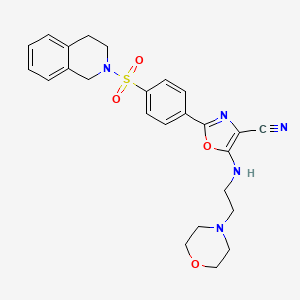
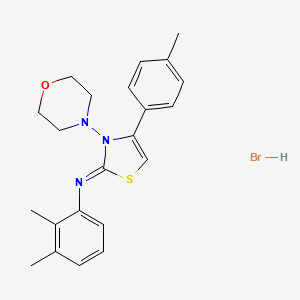
![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)